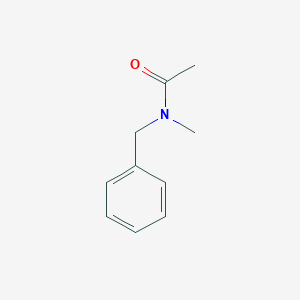

N-benzyl-N-methylacetamide

Description

Significance of N-substituted Amides in Contemporary Chemical Science

N-substituted amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom that is further substituted with one or two organic groups. This structural feature is fundamental in various fields of chemistry and biology. In medicinal chemistry, the amide bond is a cornerstone of many pharmaceutical structures, contributing to the stability and biological activity of drugs. The ability of N-substituted amides to participate in hydrogen bonding and their conformational properties play a significant role in how they interact with biological targets. In organic synthesis, they serve as important intermediates and building blocks for creating more complex molecules. nih.gov Their reactivity can be finely tuned by altering the substituents on the nitrogen atom, which affects the electronic and steric environment of the amide group. scielo.br

Research Landscape and Scope of N-benzyl-N-methylacetamide Studies

The research landscape for this compound is primarily centered on its potential applications in medicinal chemistry and its use as a research chemical. Studies have explored its potential biological activities, including its investigation as an anticonvulsant agent. The compound's structure makes it a valuable scaffold for developing new therapeutic agents. Furthermore, this compound is commercially available as an analytical research-grade chemical, indicating its use in laboratory settings for a variety of research purposes. calpaclab.com Research into related compounds, such as N-benzylacetamide, has identified it as a metabolite of the drug benznidazole, suggesting that the N-benzylacetamide core is relevant in metabolic studies.

Structure

3D Structure

Properties

CAS No. |

29823-47-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-methyl-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C10H13NO/c1-8-6-4-5-7-10(8)11(3)9(2)12/h4-7H,1-3H3 |

InChI Key |

QKIDBCKIVIQWLL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)CC1=CC=CC=C1 |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(=O)C |

Synonyms |

N-Methyl-N-(phenylmethyl)acetamide; N-Methyl-N-benzylacetamide |

Origin of Product |

United States |

Chemical and Physical Properties of N Benzyl N Methylacetamide

N-benzyl-N-methylacetamide is a white to off-white solid at room temperature. Its chemical structure consists of an acetyl group and a benzyl (B1604629) group attached to a central nitrogen atom.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₁₃NO | nih.gov |

| Molecular Weight | 163.22 g/mol | nih.gov |

| CAS Number | 29823-47-0 | nih.gov |

| Melting Point | 37-42 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| SMILES | CC(=O)N(C)CC1=CC=CC=C1 | nih.gov |

| InChIKey | NQXVNLHPEJBZAT-UHFFFAOYSA-N | nih.gov |

Synthesis of N Benzyl N Methylacetamide

The synthesis of N-benzyl-N-methylacetamide can be achieved through several standard organic chemistry methods. A common and direct approach is the N-acylation of the corresponding secondary amine, N-benzylmethylamine.

In this procedure, N-benzylmethylamine is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). The nitrogen atom of N-benzylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and the corresponding byproduct. youtube.com The use of acetic anhydride is often preferred for its high reactivity and the formation of acetate (B1210297) as a leaving group. youtube.com Alternative methods may involve the use of catalytic amounts of acetic acid with an ester like ethyl acetate as the acyl source. rsc.org

Theoretical and Computational Studies on N Benzyl N Methylacetamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the geometry, stability, and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to optimize molecular geometries and predict vibrational frequencies. For tertiary amides, DFT calculations are crucial for understanding their complex conformational landscapes. scielo.brorientjchem.org

In a detailed study of the analogous compound N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were performed using the B3LYP hybrid functional combined with the 6-311+G(2d,p) basis set. scielo.br Such calculations for N-benzyl-N-methylacetamide would similarly predict its most stable three-dimensional structure by finding the lowest energy arrangement of its atoms. These calculations would also provide optimized bond lengths, bond angles, and dihedral angles that characterize its geometry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and polarizability. nih.gov

While specific HOMO-LUMO energy values for this compound have not been reported in the searched literature, a theoretical study would calculate these values. Such an analysis would help predict how the molecule interacts with other chemical species, providing insight into its reactivity. For example, the HOMO-LUMO gap for a triazine derivative was calculated to be 4.4871 eV using a similar DFT approach, indicating its chemical reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov

An MEP analysis for this compound would be expected to show the most negative potential (typically colored red) localized around the carbonyl oxygen atom, due to the high electronegativity of oxygen. This site would be the primary target for electrophiles. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms of the methyl and benzyl (B1604629) groups. nih.gov This analysis is invaluable for understanding non-covalent interactions and predicting sites of chemical reactions. researchgate.net

Conformational Analysis and Dynamics

The flexibility of this compound allows it to exist in multiple conformations, which can be studied using computational methods to understand their relative energies and the barriers to their interconversion.

A defining characteristic of amides is the hindered rotation around the amide C-N bond, which possesses a significant partial double-bond character due to resonance. fcien.edu.uy This restriction to free rotation gives rise to distinct planar conformers, known as rotamers or E/Z isomers. The energy barrier for this rotation in amides typically ranges from 15 to 23 kcal/mol. fcien.edu.uywarwick.ac.uk

In tertiary amides like this compound, this results in a dynamic equilibrium between cis (E) and trans (Z) isomers. Experimental and theoretical studies on the similar N-benzyl-N-(furan-2-ylmethyl)acetamide confirmed the presence of a hindered E/Z rotational equilibrium in solution. scielo.brresearchgate.net DFT calculations predicted the existence of nine stable conformers (four Z and five E), highlighting a complex conformational landscape. scielo.brresearchgate.net The interconversion between these rotamers is slow enough to be observed by techniques like NMR spectroscopy, which shows distinct sets of signals for the different isomers present at room temperature. scielo.brmontana.edu

| Method | Most Stable Conformer | Predicted Population of Most Stable Conformer |

|---|---|---|

| B3LYP/6-311+G(2d,p) | Ed | 29% - 62% |

| APFD/6-311+G(2d,p) | Zd | 26% |

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant. scielo.brfcien.edu.uy This approach is effective for describing how a solvent impacts the relative stability of different conformers in solution. scielo.br

For the analogue N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were combined with a PCM implicit solvent model for chloroform to study its conformational behavior in solution. scielo.brresearchgate.net The model helped to establish the dynamics among the different E and Z rotamers in the solvent. scielo.br Studies on other amides have shown that increasing solvent polarity tends to increase the rotational barrier of the C-N bond because the dipole moment of the ground state is typically larger than that of the transition state for rotation. fcien.edu.uyresearchgate.net Therefore, performing a PCM calculation on this compound would be essential for accurately predicting its conformational preferences in various solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found, a study on the anticonvulsant activity of α-substituted acetamido-N-benzylacetamide derivatives provides relevant insights. kg.ac.rs

In this research, various molecular descriptors were used to develop QSAR models. kg.ac.rs These descriptors fall into several categories: constitutional (related to the molecular formula), topological (related to the connectivity of atoms), electronic, physicochemical, and quantum mechanical. kg.ac.rs The goal of these models is to predict the biological activity of new, unsynthesized compounds based on their calculated structural properties. kg.ac.rs

One of the developed QSAR models demonstrated a high predictive quality, suggesting that the anticonvulsant activity of these compounds is significantly influenced by their electronic and topological features. kg.ac.rs The general pharmacophore identified for this class of anticonvulsants includes a vicinal diamine, an oxygen atom on the ethylene (B1197577) chain connecting the two amino groups, and an aromatic ring positioned one carbon atom away from an amine group. kg.ac.rs

The following table presents data from a QSAR study on a series of α-substituted acetamido-N-benzylacetamide derivatives, showcasing the relationship between their structure and anticonvulsant activity. kg.ac.rs

| Compound | Substituent at R1 | Substituent on Phenyl Ring | Experimental Activity (log ED50) | Predicted Activity (log ED50) |

|---|---|---|---|---|

| 1 | CH2OCH3 | p-CH=CH2 | 0.544 | 0.589 |

| 2 | N(H)Ph(3-NH2) | - | 1.994 | 1.854 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In the absence of specific docking studies for this compound, research on N-substituted benzyl/phenyl acetamides as anti-HIV agents offers a valuable parallel. nih.gov In one such study, a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govnih.govbenzothiazin-2(4H)-yl)acetamides were docked into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the HIV-1 reverse transcriptase. nih.gov

The results of these simulations indicated that the compounds fit well within the binding pocket, which was consistent with their observed experimental anti-HIV activity. nih.gov The docking scores, which are a measure of the predicted binding affinity, correlated well with the biological activity. nih.gov For instance, the compound with a methyl group substitution on the tail phenyl ring exhibited the best docking score. nih.gov

The table below summarizes the molecular docking results for selected N-substituted benzylacetamide derivatives against HIV-1 reverse transcriptase. nih.gov

| Compound ID | Substituent | Docking Score (Fred) | Key Interacting Residues |

|---|---|---|---|

| 6i | Methyl group on tail phenyl ring | -13.775 | Not specified |

| 6e | Not specified | Not specified | Deeply bound in NNRTI binding pocket |

| 6g | Not specified | Not specified | Deeply bound in NNRTI binding pocket |

Reaction Mechanisms and Chemical Reactivity of N Benzyl N Methylacetamide

Investigation of Amide Hydrolysis Mechanisms

Amide hydrolysis is a fundamental reaction, though amides are the least reactive among carboxylic acid derivatives due to the poor leaving group ability of the corresponding amine's conjugate base. chemistrysteps.com The hydrolysis of N-benzyl-N-methylacetamide, a secondary amide, can be catalyzed by either acid or base, typically requiring heat. masterorganicchemistry.com

Under basic conditions, the hydrolysis of secondary amides like this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion (⁻OH) on the electrophilic carbonyl carbon of the amide. chemistrysteps.com This addition step breaks the carbonyl's pi bond, and the electrons move to the oxygen atom, resulting in the formation of a negatively charged, tetrahedral intermediate. chemistrysteps.comresearchgate.net

Computational studies on similar secondary amides, such as N-methylbenzamide and N-methylacetamide, have shown that an ancillary water molecule can catalyze this process. researchgate.net The reaction progresses through two main free energy barriers: the formation of this tetrahedral adduct and its subsequent collapse into products. researchgate.net

For the alkaline hydrolysis of secondary amides, the rate-limiting step (RLS) is generally the second phase: the breakdown of the tetrahedral intermediate. researchgate.net This stage involves the cleavage of the amide C-N bond. researchgate.net Simultaneously, a proton is transferred to the nitrogen atom, forming the amine anion, which is a very strong base and thus a poor leaving group. chemistrysteps.comresearchgate.net The reaction is typically driven to completion by a rapid and irreversible deprotonation of the newly formed carboxylic acid by the amine anion. chemistrysteps.com In acidic hydrolysis, the process involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for attack by water. masterorganicchemistry.com After the formation of a tetrahedral intermediate, the amine is protonated to form a better leaving group, which is then expelled. masterorganicchemistry.com

Radical Pathways and Condensation Reactions

Beyond hydrolysis, this compound can engage in reactions involving radical intermediates, particularly in condensation and debenzylation processes.

A notable reaction is the radical condensation between benzylic alcohols and acetamides to yield 3-arylpropanamides, with water as the sole byproduct. nih.gov This transformation is achieved using potassium tert-butoxide (KOtBu), which is proposed to act as both a base and a radical initiator. nih.govrsc.org In this process, N-methyl acetamide (B32628) has been successfully used as a substrate, achieving yields of 72-80% in reactions with various benzylic alcohols. nih.gov

The proposed mechanism involves the formation of a radical anion from the benzylic alcohol. rsc.org This key intermediate couples with the enolate of the amide, generated by the base, to form a new carbon-carbon bond. Subsequent elimination and reduction steps afford the final 3-arylpropanamide product. rsc.org The involvement of radicals was supported by experiments where the addition of radical scavengers inhibited the formation of the coupling product. nih.gov

| Amide Substrate | Alcohol Substrate | Yield of 3-Arylpropanamide | Reference |

|---|---|---|---|

| N-methyl acetamide | Benzyl (B1604629) alcohol | 72-80% | nih.gov |

| N-methyl acetamide | p-Benzyloxybenzyl alcohol | 72-80% | nih.gov |

| N-methyl acetamide | 1-Naphthylmethanol | 72-80% | nih.gov |

| N-Acetyl piperidine | p-Methoxybenzyl alcohol | 85% | nih.gov |

| N-Acetyl morpholine | p-Methylbenzyl alcohol | 80% | nih.gov |

Free radical pathways are also implicated in certain N-debenzylation reactions. One method for the N-debenzylation of N-benzyl amides utilizes potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an influx of oxygen. researchgate.net The proposed mechanism for this transformation begins with the formation of a benzylic anion. researchgate.net This anion reacts with molecular oxygen to form a peroxy anion intermediate, which subsequently breaks down to yield benzaldehyde (B42025) and the deprotected amide. researchgate.net

Another approach involves the oxidation of bromide to generate a bromo radical under mild conditions. organic-chemistry.org This radical species can effectively mediate the oxidative debenzylation of N-benzyl amides to furnish the corresponding debenzylated amides in high yields. organic-chemistry.org

N-Debenzylation Mechanisms and Methodological Development

The removal of the N-benzyl protecting group is a critical step in many synthetic sequences. Various methods have been developed for this purpose, each with its own mechanism and substrate compatibility.

The most common method for N-debenzylation is catalytic hydrogenation, typically using a palladium catalyst such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C). ox.ac.uknih.gov A related technique, catalytic transfer hydrogenation, employs a hydrogen donor like ammonium (B1175870) formate (B1220265) in place of hydrogen gas, offering a rapid and versatile system for deprotection under moderate conditions. mdma.chduke.edu For some substrates, such as certain N-Boc, N-benzyl double-protected aminopyridines, the addition of acetic acid during hydrogenolysis was found to be crucial for achieving high yields and preventing side reactions. nih.gov

Oxidative methods provide an alternative to hydrogenation. The use of N-iodosuccinimide (NIS) can achieve selective mono- or di-debenzylation of N-dibenzylamines, particularly those with neighboring oxygen-containing functional groups. ox.ac.uk The proposed mechanism involves the formation of a benzyliminium ion, which is then hydrolyzed to the debenzylated product. ox.ac.uk As previously mentioned, a base-promoted oxidative process using KOtBu/DMSO and O₂ is also effective for a wide variety of nitrogen-containing heterocycles. researchgate.net

| Method | Reagents/Catalyst | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd-C, Ammonium Formate | Transfer of hydrogen from donor to substrate via catalyst. | mdma.chduke.edu |

| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C, H₂, Acetic Acid | Acid-facilitated hydrogenolysis on a palladium surface. | nih.gov |

| Oxidative Debenzylation | N-Iodosuccinimide (NIS) | Formation of a benzyliminium ion followed by hydrolysis. | ox.ac.uk |

| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Formation of a benzylic anion, which reacts with oxygen. | researchgate.net |

| Radical-Mediated Oxidation | Bromide source, Oxidant | Generation of a bromo radical that initiates debenzylation. | organic-chemistry.org |

Oxidative Cleavage Mechanisms

The oxidative cleavage of the N-benzyl group in compounds analogous to this compound can be achieved through several methods, including the use of bromo radicals or electrochemical oxidation.

One proposed mechanism involves the use of a bromo radical (Br•), which can be generated from the oxidation of an alkali metal bromide. acs.org This radical can abstract a hydrogen atom from the benzylic position of this compound, forming a benzylic radical. This intermediate is then further oxidized to a carbocation, which is subsequently attacked by a nucleophile (such as water) to yield an unstable hemiaminal. This hemiaminal then decomposes to yield N-methylacetamide and benzaldehyde.

Another approach is the electrochemical oxidative cleavage of the benzyl C-N bond. While detailed studies on this compound are not prevalent, the mechanism for related benzylamines involves the anode-initiated single-electron oxidation to a nitrogen radical cation. This is followed by deprotonation and subsequent oxidation to a benzyl-carbocation intermediate, which is then trapped by water, leading to the cleavage of the C-N bond.

A summary of representative oxidative cleavage conditions for related N-benzyl compounds is presented in Table 1.

Table 1: Oxidative Cleavage Conditions for N-Benzyl Compounds

| Reagent/Condition | Substrate Type | Products | Reference |

|---|---|---|---|

| Alkali Metal Bromide / Oxidant | N-Benzyl Amides, O-Benzyl Ethers | Amides, Carbonyl Compounds | acs.org |

Acid-Mediated Cleavage Mechanisms

Acid-mediated cleavage of the N-benzyl group is a common strategy in organic synthesis. For this compound, this process would likely involve the protonation of the amide oxygen or nitrogen, which enhances the electrophilicity of the benzylic carbon.

In a mechanism analogous to the deprotection of N-Boc, N-benzyl protected aminopyridines, the presence of an acid can polarize the benzyl-nitrogen bond. enamine.net Protonation of the amide moiety in this compound would make the benzyl group a better leaving group. The cleavage can then proceed via an SN1 or SN2 type mechanism, depending on the reaction conditions and the stability of the resulting carbocation or the nature of the nucleophile present. For instance, in the presence of a strong acid like trifluoroacetic acid (TFA), the N-benzyl group can be cleaved to yield N-methylacetamide and a benzyl cation, which is then trapped.

The following table summarizes acid-mediated cleavage conditions for similar compounds.

Table 2: Acid-Mediated Cleavage of N-Benzyl Compounds

| Reagent/Condition | Substrate Type | Products | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 4-(Alkylamino)benzyl-N-methylamides | N-Methylamides |

Substitution Reactions at Amide Nitrogen and Benzyl Position

Substitution reactions on this compound can occur at the amide nitrogen or the benzylic position, allowing for the introduction of various functional groups.

Substitution at the Amide Nitrogen:

Alkylation at the amide nitrogen of a related secondary amide, N-benzylacetamide, can be achieved using alcohols in the presence of a cobalt nanoparticle catalyst. nih.gov This reaction proceeds through a dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide to form an N-acyl enamine or imine intermediate, which is then hydrogenated. For this compound, which is already a tertiary amide, further N-alkylation is not a typical reaction. However, N-acylation of the corresponding secondary amine, N-methylbenzylamine, is a common method for the synthesis of this compound. nih.gov

Substitution at the Benzyl Position:

Substitution at the benzylic position can be achieved through nucleophilic substitution if a suitable leaving group is present on the benzyl group. For instance, N-benzyl-2-bromo-N-methylacetamide features a bromine atom that can be displaced by a nucleophile. sigmaaldrich.com

Direct functionalization of the benzylic C-H bond is a more modern and atom-economical approach. Metallaphotoredox catalysis has been employed for the C-H functionalization of benzylic bonds, enabling the introduction of various groups. rsc.org For example, an excited photocatalyst can abstract a hydrogen atom from the benzylic position to generate a benzylic radical, which can then be intercepted by a catalyst-bound nucleophile.

The table below provides examples of substitution reactions on related compounds.

Table 3: Substitution Reactions on N-Benzyl Amide Analogues

| Reaction Type | Reagent/Catalyst | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alcohols / Cobalt Nanoparticles | Amide Nitrogen | N-Alkylated Amides | nih.gov |

| Nucleophilic Substitution | Nucleophile | Benzylic Carbon (with leaving group) | Substituted Benzyl Amides | sigmaaldrich.com |

Advanced Applications and Research Frontiers for N Benzyl N Methylacetamide Derivatives

Role in Advanced Organic Synthesis as a Building Block

The N-benzyl-N-methylacetamide framework serves as a crucial starting point for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds.

Precursors for Complex Heterocyclic Systems

The N-benzylamide moiety is a key structural element in the synthesis of a variety of complex heterocyclic systems. Researchers have utilized this scaffold to create novel compounds with potential therapeutic activities. For instance, N-benzyl-4-hydroxybutanamide derivatives have been synthesized to create tricyclic molecules that act as inhibitors of GABA transporters. nih.gov This synthesis highlights the utility of the N-benzylamide core in building complex, biologically active molecules.

The synthetic versatility of related N-benzyl derivatives is further demonstrated in the preparation of five-membered nitrogen heterocycles, such as pyrrolidines. orgsyn.org These reactions, often proceeding through mechanisms like 1,3-dipolar cycloaddition, showcase the ability of N-benzyl-containing reagents to form cyclic structures with high efficiency and stereospecificity. orgsyn.org The synthesis of various N-heterocycles can also be achieved using N,N-dimethylacetamides as a carbon source in reactions with nitrogen-containing nucleophiles, indicating the broad utility of acetamide (B32628) structures in building heterocyclic frameworks. researchgate.net Furthermore, the simple and efficient synthesis of N-benzyl γ-phenyl-γ-aminobutyric acids has been achieved through the reductive amination of γ-keto acids with benzylamines, providing another route to functionalized GABA derivatives. nih.govresearchgate.net

Exploration in Biological Research as Enzyme Inhibitors (Pre-clinical Investigations)

The adaptable structure of this compound derivatives makes them promising candidates for the design of specific enzyme inhibitors. Preclinical investigations have revealed their potential to interact with several key enzymes involved in various disease pathways.

SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition Studies

The viral RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many viruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.gov While direct studies on this compound derivatives as RdRp inhibitors are not extensively documented, research into structurally related compounds underscores the potential of this chemical class.

For example, in silico and in vitro studies have been conducted on new dimethylxanthine derivatives designed to inhibit SARS-CoV-2 RdRp. nih.gov One promising compound from this class, which incorporates a carboxamide fragment, demonstrated an IC₅₀ value of 3.22 μM against the RdRp enzyme. nih.gov These findings, although not directly involving this compound, suggest that the broader family of amide-containing compounds represents a promising area for the discovery of novel SARS-CoV-2 inhibitors.

Cholinesterase Enzyme Inhibition Potential

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. Derivatives of this compound have shown significant promise in this area, with several studies demonstrating potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of N-benzylpiperidine carboxamides were designed and synthesized, leading to the identification of potent AChE inhibitors. nih.gov In this series, the ester linkage of a lead compound was replaced with a more metabolically stable amide, and the indanone moiety was swapped for various aryl and aromatic heterocycles. nih.gov Two of the most active analogues demonstrated significant inhibitory activity, as detailed in the table below. nih.gov

In another study, a series of N-benzyl benzamide (B126) derivatives were identified as highly selective and potent inhibitors of BChE, with IC₅₀ values reaching the sub-nanomolar range. nih.gov The most promising compounds from this study showed significant therapeutic effects in a mouse model of cognitive impairment. nih.gov

| Compound Name | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase (AChE) | 0.41 ± 1.25 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | Acetylcholinesterase (AChE) | 5.94 ± 1.08 | nih.gov |

| S11-1014 | Butyrylcholinesterase (BChE) | Sub-nanomolar | nih.gov |

| S11-1033 | Butyrylcholinesterase (BChE) | Sub-nanomolar | nih.gov |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Enzyme Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of glucocorticoid metabolism, converting inactive cortisone (B1669442) to active cortisol in tissues like the liver and adipose tissue. wikipedia.orgoup.com Inhibition of this enzyme is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govnih.gov

This compound itself has been identified as a crucial reagent in the synthesis of potent 11β-HSD1 inhibitors. usbio.netintlab.org Specifically, it is used to create arylaminopyrazole derivatives that exhibit inhibitory activity against the 11β-HSD1 enzyme. usbio.net This application underscores the importance of the this compound scaffold as a foundational element for building molecules with specific and potent biological targets. While various compounds like carbenoxolone (B1668346) and benzothiazole (B30560) derivatives are known 11β-HSD1 inhibitors, the use of this compound as a synthetic precursor highlights its significance in this research area. nih.govnih.gov

Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Enzyme Interactions

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. While the enzyme GABA aminotransferase (GABA-AT) is a key target for modulating GABA levels, there is currently a lack of published research specifically investigating the direct interaction of this compound derivatives with GABA-AT.

However, extensive research has been conducted on the interaction of N-benzylamide derivatives with GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. nih.govnih.govacs.org For example, a series of N-benzyl-4-hydroxybutanamide derivatives were synthesized and evaluated for their inhibitory effects on four subtypes of mouse GABA transporters (mGAT1-4). nih.gov These studies identified compounds with significant inhibitory potency and subtype selectivity. nih.govacs.org One compound, N-benzyl-4-hydroxybutanamide bearing a dibenzocycloheptatriene moiety (23a), was found to be a nonselective GAT inhibitor with a slight preference for mGAT4 (pIC₅₀ = 5.02). nih.gov Another derivative, 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety (24e), showed notable inhibitory activity toward mGAT2 (pIC₅₀ = 5.34). nih.gov

Although this research focuses on GABA transporters, it highlights the significant potential of the N-benzylamide scaffold to interact with components of the GABAergic system. The lack of data on GABA-AT interactions may represent a frontier for future research, leveraging the knowledge gained from studies on GABA transporters.

Receptor Ligand Design and Studies

The design of selective ligands for biological receptors is a cornerstone of modern medicinal chemistry, and derivatives of this compound have emerged as a valuable platform in this endeavor. The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize binding affinity for specific molecular targets.

A prominent area of investigation is in the field of neurological disorders. Researchers have focused on modifying the this compound scaffold to develop anticonvulsant agents. These studies often involve designing ligands that can effectively cross the blood-brain barrier and interact with targets such as gamma-aminobutyric acid (GABA) receptors. By modulating the activity of these receptors, the derivatives can increase inhibitory neurotransmission, thereby reducing seizure activity. The binding affinity of these compounds to their target receptors is a critical factor in determining their efficacy.

Investigations in Coordination Chemistry

The acetamide group within the this compound structure contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions.

This compound and its derivatives can act as ligands, which are molecules or ions that bond to a central metal atom to form a coordination complex. The introduction of polar functional groups, such as hydroxyl or amino groups, onto the core structure can enhance its metal-coordinating properties. These modifications can improve the solubility and stability of the resulting metal complexes, which is beneficial for applications in areas like catalysis.

The formation of metal complexes with this compound derivatives involves the donation of electron pairs from the ligand to the metal center. The characterization of these complexes is crucial to understanding their structure, stability, and potential applications. Techniques such as spectroscopic analysis and magnetic moment measurements are employed to investigate the physical and chemical properties of these newly formed compounds. Research has shown that metal complexes synthesized from related amide ligands can exhibit significant biological activity, including antibacterial properties, suggesting a promising avenue for future research with this compound-based complexes.

Antimicrobial and Antifungal Research (In Vitro Studies)

Derivatives of this compound have been the subject of extensive in vitro research to evaluate their efficacy against various microbial and fungal pathogens. Amide derivatives, in general, are recognized for their potential as antimicrobial agents. nanobioletters.com

Studies have demonstrated that N-benzylacetamide derivatives possess notable antifungal activity. A large series of 65 N-benzylsalicylamide derivatives were tested against eight different human pathogenic fungi. nih.gov The most significant activity was observed against filamentous fungi like Trichophyton mentagrophytes, with the most potent derivatives exhibiting a Minimum Inhibitory Concentration (MIC) of less than or equal to 7.8 µmol/L. nih.gov Similarly, chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, which are structurally related, were synthesized and tested against the human pathogen Cryptococcus neoformans. nih.gov Several of these derivatives showed MIC50 values comparable to the commercial antifungal drug Butenafine, particularly those with a bulky group in the para position of the benzyl (B1604629) fragment. nih.gov Another study highlighted a nitroheteroaryl-1,3,4-thiadiazole derivative containing an N-benzyl moiety, which showed complete fungicidal effect against Aspergillus fumigatus. mjima.org

In the realm of antibacterial research, various N-benzamide derivatives have shown promising results. One study reported that specific synthesized benzamide compounds displayed excellent activity against both Bacillus subtilis (B. subtilis) and Escherichia coli (E. coli), with MIC values as low as 3.12 µg/mL. nanobioletters.com Another investigation into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides found good activity against strains of Staphylococcus aureus and B. subtilis. nuph.edu.uaresearchgate.net

| Derivative Class | Fungal Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| N-benzylsalicylamides | Trichophyton mentagrophytes | MIC | ≤ 7.8 µmol/L | nih.gov |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | MIC50 | 0.06 µg/mL | nih.gov |

| Nitroheteroaryl-1,3,4-thiadiazole with N-benzyl | Aspergillus fumigatus | MIC | 4000 µM | mjima.org |

Development of Novel Antiviral Agents (Pre-clinical Investigations)

The search for new antiviral drugs is a critical area of pharmaceutical science, and N-benzylacetamide derivatives have been explored as potential leads. mdpi.com Pre-clinical investigations have identified certain derivatives with promising activity against significant viral targets, such as the Human Immunodeficiency Virus (HIV).

In one study, two series of N-substituted benzylamides based on a pyrazolobenzothiazine scaffold were screened for anti-HIV-1 activity. nih.gov Several compounds from the benzylamide series were identified as effective anti-HIV-1 agents, with half-maximal effective concentration (EC50) values below 20 μM. Molecular docking studies suggested that these compounds could bind effectively within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the HIV-1 reverse transcriptase enzyme, highlighting their potential as a new class of viral inhibitors. nih.gov The research indicated that for halo-substituted derivatives, activity was enhanced as the electronegativity of the substituent decreased and its atomic size increased. nih.gov

Design of Anticonvulsant Agents (Pre-clinical Investigations)

This compound and its derivatives have been extensively studied for their potential as anticonvulsant agents in pre-clinical models. A notable example is (R)-N-benzyl 2-acetamido-3-methoxypropionamide, also known as lacosamide, a clinically used antiepileptic drug. unc.edu

Research has focused on synthesizing and evaluating derivatives to understand the structure-activity relationships (SAR) crucial for anticonvulsant effects. Studies using the maximal electroshock (MES)-induced seizure test in rodents have been pivotal. For instance, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide were found to be highly potent. nih.gov The (R)-stereoisomer of the former, in particular, showed significant anticonvulsant activity. nih.gov Further SAR studies on (R)-lacosamide explored modifications to the N-benzyl group, revealing that non-bulky substituents at the 4'-position resulted in superb activity in the MES test, with several compounds showing efficacy comparable to or exceeding that of traditional antiepileptic drugs like phenytoin (B1677684) and phenobarbital. unc.edu

| Compound | Test Model | Administration | ED50 (mg/kg) | Source |

|---|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse MES | i.p. | 8.3 | nih.gov |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse MES | i.p. | 4.5 | nih.gov |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse MES | i.p. | > 100 | nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse MES | i.p. | 17.3 | nih.gov |

| Phenytoin (Reference) | Mouse MES | i.p. | 6.5 | nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat MES | p.o. | 3.9 | nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat MES | p.o. | 19 | nih.gov |

| Phenytoin (Reference) | Rat MES | p.o. | 23 | nih.gov |

ED50: Median effective dose; i.p.: Intraperitoneal; p.o.: Oral administration; MES: Maximal Electroshock Test.

Q & A

Basic: What synthetic routes are commonly employed for N-benzyl-N-methylacetamide, and how are critical intermediates characterized?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A literature-based method involves reacting benzylmethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key intermediates, such as the benzylmethylamine precursor, are characterized using ¹H/¹³C NMR to confirm regiochemistry and purity. For example, the methyl group adjacent to the carbonyl in this compound shows distinct triplet splitting in ¹H NMR (δ ~2.8–3.1 ppm), while the carbonyl carbon appears at ~170 ppm in ¹³C NMR . IR spectroscopy can corroborate amide bond formation (C=O stretch at ~1650 cm⁻¹).

Basic: What analytical techniques are recommended to assess the purity and structural integrity of this compound in research settings?

Answer:

High-resolution LC-MS or GC-MS is used for purity assessment, detecting impurities at <0.5% levels. Structural validation combines 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the benzyl, methyl, and acetamide groups. For instance, HMBC correlations between the methyl protons (δ ~2.8 ppm) and the carbonyl carbon (δ ~170 ppm) confirm the N-methylacetamide backbone . Elemental analysis (C, H, N) further validates stoichiometric ratios.

Advanced: How can computational methods like molecular docking predict the anticonvulsant activity of this compound derivatives?

Answer:

Derivatives of this compound (e.g., 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide) are studied using AutoDock Vina or Schrödinger Suite to dock into GABA aminotransferase (GABAAT). Binding affinities (ΔG values) are calculated, with lower (more negative) values indicating stronger inhibition. For example, a derivative with ΔG = -13.8 kcal/mol showed higher predicted activity than vigabatrin (-4.4 kcal/mol) . Key interactions include hydrogen bonds with Lys203/Arg430 residues and hydrophobic contacts with Pro347/Ala346 .

Advanced: How do researchers resolve contradictions between computational predictions and experimental activity data for this compound analogs?

Answer:

Discrepancies arise due to factors like solvent effects, protein flexibility, or off-target interactions. To address this:

- Perform MD simulations (e.g., GROMACS) to assess ligand-protein stability over time.

- Validate with in vitro GABAAT inhibition assays , measuring IC₅₀ values. A derivative with a predicted ΔG of -13.8 kcal/mol exhibited pED₅₀ = 1.99 (experimental), aligning with docking data .

- Use QSAR models to refine predictions by incorporating steric/electronic parameters (e.g., Hammett constants) .

Advanced: What strategies optimize the design of this compound derivatives for enhanced GABA receptor binding?

Answer:

- Substituent modulation : Introducing electron-donating groups (e.g., -NH₂ at the phenyl ring) improves hydrogen bonding with GABAAT. For example, 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide achieved ΔG = -14.15 kcal/mol .

- Steric optimization : Bulky substituents (e.g., isopropyl) at the 4-position reduce steric clashes with Thr353.

- Scaffold hopping : Hybridizing with vigabatrin’s pharmacophore retains activity while mitigating resistance .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via acidic hydrolysis (e.g., 6M HCl, 24h) followed by neutralization .

Advanced: How do in vitro and in vivo models validate the anticonvulsant efficacy of this compound derivatives?

Answer:

- In vitro : GABAAT inhibition assays using purified enzyme and UV-Vis detection of GABA depletion (λ = 340 nm). IC₅₀ values <10 μM indicate high potency .

- In vivo : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. A derivative with pED₅₀ = 1.99 reduced seizure duration by 60% in MES tests .

Advanced: How can researchers leverage QSAR to refine the pharmacophore of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.